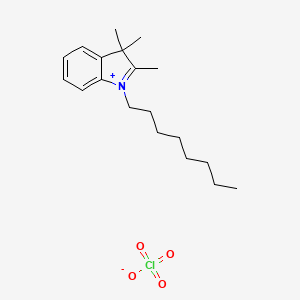
2,3,3-trimethyl-1-octyl-3H-indolium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-trimethyl-1-octyl-3H-indolium perchlorate, also known as WST-8, is a water-soluble tetrazolium salt that is widely used in scientific research. It is a colorimetric reagent that is used to measure cell viability and proliferation in various biochemical and physiological assays. WST-8 is a highly sensitive and reliable reagent that has become a popular alternative to other tetrazolium salts, such as MTT and XTT.
Wissenschaftliche Forschungsanwendungen
2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is a versatile reagent that is used in a wide range of scientific research applications. It is primarily used to measure cell viability and proliferation in cell-based assays. 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is particularly useful in assays that require high sensitivity and low toxicity. It has been used in various assays, including cell proliferation assays, cytotoxicity assays, apoptosis assays, and enzyme activity assays. 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is also used in drug discovery and development, as it can be used to screen for potential drug candidates.
Wirkmechanismus
The mechanism of action of 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate involves the reduction of the tetrazolium salt by cellular dehydrogenases. The reduced form of 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate, formazan, is water-soluble and has a yellow color. The amount of formazan produced is proportional to the number of viable cells in the assay. The yellow color of formazan can be measured using a spectrophotometer, and the absorbance can be used to calculate the number of viable cells in the assay.
Biochemical and Physiological Effects
2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is a relatively non-toxic reagent that has minimal effects on cellular metabolism. It does not interfere with cellular respiration or other metabolic processes. 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate has been shown to have minimal effects on cell proliferation and differentiation. It is also not affected by the presence of serum or other cell culture supplements.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,3-trimethyl-1-octyl-3H-indolium perchlorate has several advantages over other tetrazolium salts, such as MTT and XTT. It is more sensitive and has a wider linear range than MTT and XTT. 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is also less toxic than MTT and XTT, which can interfere with cellular metabolism. However, 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate has some limitations. It can be affected by pH and temperature, and it requires a relatively long incubation time compared to other tetrazolium salts.
Zukünftige Richtungen
There are several future directions for the use of 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate in scientific research. One potential direction is the development of new applications for 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate, such as the measurement of oxidative stress and reactive oxygen species. Another direction is the development of new derivatives of 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate that have improved sensitivity and selectivity. Additionally, the use of 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate in combination with other reagents, such as fluorescent dyes, could lead to new assays for cell viability and proliferation. Overall, 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is a valuable reagent that has many potential applications in scientific research.
Synthesemethoden
2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is synthesized from WST-4, which is a yellow tetrazolium salt. WST-4 is reduced to 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate by sodium borohydride in the presence of a palladium catalyst. The resulting 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is purified by column chromatography and recrystallization. The synthesis of 2,3,3-trimethyl-1-octyl-3H-indolium perchlorate is a relatively simple process that can be performed in most laboratory settings.
Eigenschaften
IUPAC Name |
2,3,3-trimethyl-1-octylindol-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N.ClHO4/c1-5-6-7-8-9-12-15-20-16(2)19(3,4)17-13-10-11-14-18(17)20;2-1(3,4)5/h10-11,13-14H,5-9,12,15H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWLEZACCIBWKZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-furyl)-5-imino-6-{3-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5222954.png)
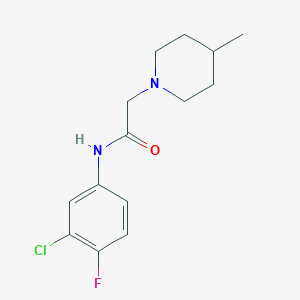
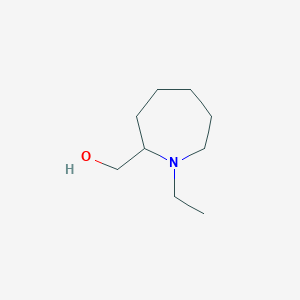
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-furylmethyl)ethanediamide]](/img/structure/B5222961.png)
![(3-fluoro-4-methoxyphenyl)(1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinyl)methanone](/img/structure/B5222976.png)
![4-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5222993.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5222996.png)
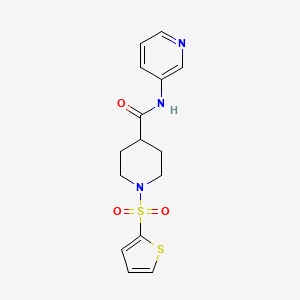
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]tetrahydro-1H-isoindole-1,3,5(2H,4H)-trione](/img/structure/B5223012.png)
![4-methyl-N-{4-methyl-5-[({[2-(4-methylphenoxy)ethyl]amino}carbonyl)amino]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B5223020.png)
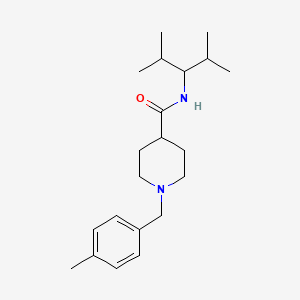
![(1,3-benzodioxol-4-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5223032.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5223047.png)